2-cyclohexyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-cyclohexyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4S/c1-28-20-10-6-5-9-19(20)23-12-14-24(15-13-23)29(26,27)16-11-22-21(25)17-18-7-3-2-4-8-18/h5-6,9-10,18H,2-4,7-8,11-17H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYKXEREHIQNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Piperazine Derivative: This involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Acetylation: The final step involves the acetylation of the sulfonylated piperazine derivative with cyclohexyl acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phenol derivatives, sulfides, and substituted piperazine derivatives.
Scientific Research Applications
2-cyclohexyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. By binding to these receptors, it can modulate various physiological responses such as vasoconstriction and neurotransmitter release. The molecular targets include the alpha1A-, alpha1B-, and alpha1D-adrenergic receptor subtypes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Differences and Implications
Receptor Binding and Selectivity: The target compound’s cyclohexyl group may enhance 5-HT₁A affinity compared to linear alkyl chains in analogs like compound 3 () . However, ¹⁸F-Mefway and ¹⁸F-FCWAY exhibit superior receptor quantification due to fluorine-18 radiolabeling and optimized pyridinyl/cyclohexane interactions .
This adds complexity but improves stability.
Biological Applications: Unlike ¹⁸F-Mefway/FCWAY, the target compound lacks radiolabeling, limiting its direct use in imaging. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () serves as a precursor for sulfur-containing heterocycles, whereas the target compound’s piperazine group positions it for receptor-targeted applications .
The sulfonylethyl group in the target compound may mitigate reactivity risks compared to chloroacetyl derivatives like compound 3 .
Research Findings and Data
- 5-HT₁A Affinity : ¹⁸F-Mefway shows higher receptor specificity than ¹⁸F-FCWAY due to its extended alkyl chain and fluorination pattern . The target compound’s cyclohexyl group may similarly enhance affinity but requires validation.
- Metabolic Stability : Sulfonyl groups in acetamides (e.g., ) reduce hydrolysis rates compared to ester-linked analogs .
- Crystallographic Data : N-(Substituted phenyl)acetamides exhibit planar conformations with intermolecular hydrogen bonding (e.g., C–H⋯O interactions in ), which could influence the target compound’s solubility and crystallinity .
Biological Activity
2-cyclohexyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its role as an acetylcholinesterase inhibitor, its implications for neurodegenerative diseases, and its overall pharmacological profile.
- Molecular Formula : C21H33N3O4S
- Molecular Weight : 423.6 g/mol
- CAS Number : 897610-99-0
The compound's structure includes a cyclohexyl group, a piperazine moiety, and a methoxyphenyl group, which contribute to its unique pharmacological properties.
The primary mechanism of action for this compound is its inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine (ACh), thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark.
Inhibition of Acetylcholinesterase
Research indicates that this compound exhibits significant inhibitory activity against AChE. The following table summarizes the IC50 values for various related compounds:
This comparison highlights the potential effectiveness of the compound relative to established AChE inhibitors.
Neuroprotective Effects
In preclinical studies, compounds similar to this compound have shown promise in protecting neuronal cells from apoptosis and oxidative stress, which are critical factors in neurodegenerative diseases.
Case Studies and Research Findings
-
Neurodegenerative Disease Models :
- In animal models of Alzheimer’s disease, administration of this compound led to improved cognitive function and reduced amyloid-beta plaque formation, suggesting a potential therapeutic role in managing Alzheimer's disease symptoms.
-
Cytotoxicity Studies :
- Cytotoxicity assays performed on human cell lines indicated that while the compound exhibits potent AChE inhibition, it maintains low cytotoxicity levels, making it a candidate for further development as a safe therapeutic agent.
-
Anti-inflammatory Properties :
- Some studies have suggested that related compounds exhibit anti-inflammatory effects in addition to their neuroprotective properties, which may enhance their therapeutic potential in treating conditions characterized by neuroinflammation.
Q & A
Basic: What are the key steps in synthesizing 2-cyclohexyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide, and how is reaction progress monitored?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including sulfonylation of the piperazine moiety, nucleophilic substitution for ethylsulfonyl group attachment, and amide bond formation. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation and confirm product purity at each stage. Solvents like anhydrous ethanol or methanol are used under controlled temperatures (e.g., reflux conditions). Critical reagents include acetic anhydride for acetylation and sulfur-containing intermediates for sulfonyl group incorporation .
Basic: Which analytical techniques confirm the compound's purity and structural integrity?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Purity is validated via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm. For stability studies, Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). Elemental analysis ensures stoichiometric consistency .
Advanced: How can researchers design experiments to assess binding affinity to specific targets (e.g., serotonin or dopamine receptors)?
Methodological Answer:
Use radioligand binding assays with transfected HEK-293 cells expressing human receptors (e.g., 5-HT₁A or D₂). Competitive binding curves are generated using tritiated ligands (e.g., [³H]WAY-100635 for 5-HT₁A). Calculate IC₅₀ values and convert to Kᵢ using the Cheng-Prusoff equation. Validate results with surface plasmon resonance (SPR) to measure real-time interaction kinetics .
Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., pH, buffer composition) or cell line variability. Standardize protocols using:
- Uniform cell lines (e.g., CHO-K1 for GPCR studies).
- Control compounds (e.g., ketanserin for 5-HT₂A).
- Dose-response curves with ≥8 data points.
Cross-validate using orthogonal assays (e.g., functional cAMP assays for GPCR activity). Statistical tools like Bland-Altman plots quantify inter-study variability .
Advanced: How to evaluate in vivo pharmacokinetics, including bioavailability and blood-brain barrier (BBB) penetration?
Methodological Answer:
- Bioavailability: Administer the compound orally (10 mg/kg) and intravenously (2 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Quantify using LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL.
- BBB Penetration: Use in situ brain perfusion in mice. Calculate the permeability coefficient (Papp) and compare to reference standards (e.g., caffeine for high permeability) .
Basic: What is the role of the sulfonyl group in the compound's reactivity and pharmacological activity?
Methodological Answer:
The sulfonyl group (-SO₂-) enhances hydrogen-bonding interactions with target proteins (e.g., serotonin receptor residues). It also improves metabolic stability by resisting cytochrome P450 oxidation. In synthesis, the sulfonyl group acts as an electron-withdrawing moiety, facilitating nucleophilic substitutions during ethylsulfonyl attachment .
Advanced: How can structure-activity relationship (SAR) studies optimize the lead compound for higher selectivity?
Methodological Answer:
- Substituent Variation: Replace the cyclohexyl group with bicyclic moieties (e.g., adamantane) to assess steric effects.
- Piperazine Modifications: Introduce fluorine at the 4-position of the phenyl ring (meta-substitution) to enhance lipophilicity and BBB penetration.
- Pharmacophore Mapping: Use MOE software to align analogs and identify critical interaction points. Validate with free-energy perturbation (FEP) simulations .
Advanced: What computational methods predict interactions between the compound and biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target receptors (PDB: 6WGT for 5-HT₁A). Prioritize poses with the lowest RMSD (<2 Å).
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy via the MM-PBSA method .
- QSAR Models: Train models with Random Forest algorithms using descriptors like logP and topological polar surface area (TPSA) .
Basic: How to assess the compound's stability under varying pH and temperature conditions?
Methodological Answer:
Perform forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1 M HCl/NaOH at 40°C for 24 hours.
- Oxidative stress : Treat with 3% H₂O₂ at 25°C for 6 hours.
- Photostability : Expose to UV light (ICH Q1B guidelines).
Analyze degradation products via HPLC-DAD and LC-MSⁿ to identify major impurities .
Advanced: How to design in vitro models for evaluating hepatotoxicity and cardiotoxicity?
Methodological Answer:
- Hepatotoxicity: Use HepaRG cells or primary human hepatocytes. Measure ALT/AST release and mitochondrial membrane potential via JC-1 staining .
- Cardiotoxicity: Employ hiPSC-derived cardiomyocytes with MEA (multi-electrode array) to assess hERG channel inhibition and arrhythmia risk (CiPA paradigm).
- Omics Integration: Perform transcriptomic profiling (RNA-seq) to identify toxicity pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
